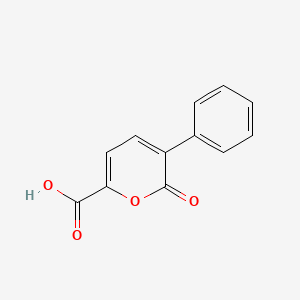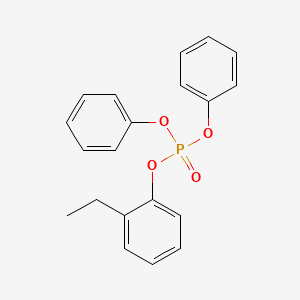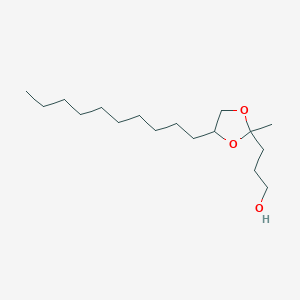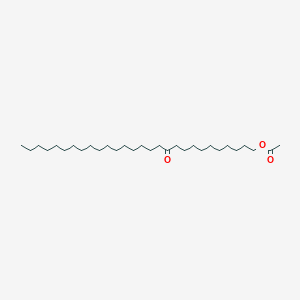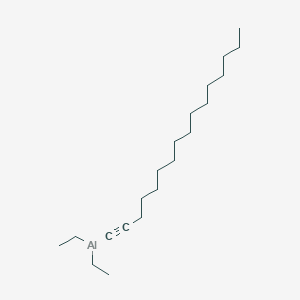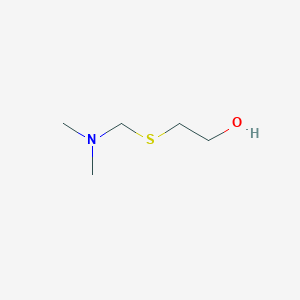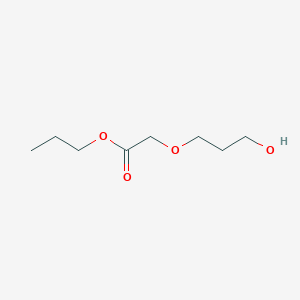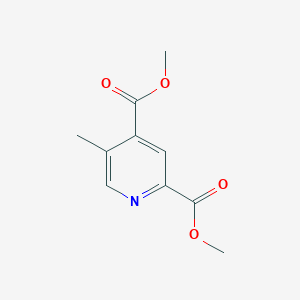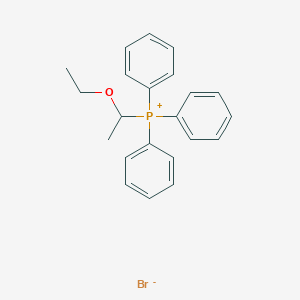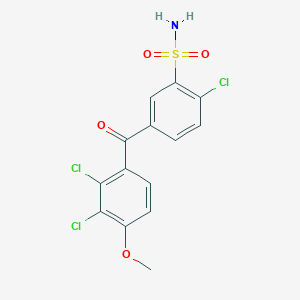![molecular formula C12H13N7S B14358354 N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine CAS No. 90185-55-0](/img/structure/B14358354.png)
N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine is a heterocyclic compound that combines a pyrimidine ring with a purine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving amidines and ketones.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using methylthiol as the nucleophile.
Attachment of the Purine Derivative: The purine derivative can be attached through a coupling reaction, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride
Nucleophiles: Methylthiol, various amines
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of reduced pyrimidine derivatives
Substitution: Formation of substituted pyrimidine derivatives
Applications De Recherche Scientifique
N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Similar in structure but lacks the purine derivative.
4,6-Dimethyl-2-(methylsulfanyl)pyrimidine: Similar in structure but lacks the dimethylamino group.
Uniqueness
N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine is unique due to its combination of a pyrimidine ring with a purine derivative, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
90185-55-0 |
|---|---|
Formule moléculaire |
C12H13N7S |
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(6-methylsulfanyl-7H-purin-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H13N7S/c1-19(2)12-13-5-4-7(16-12)9-17-10-8(14-6-15-10)11(18-9)20-3/h4-6H,1-3H3,(H,14,15,17,18) |
Clé InChI |
WYIDBPVVCRIMQO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=CC(=N1)C2=NC3=C(C(=N2)SC)NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


